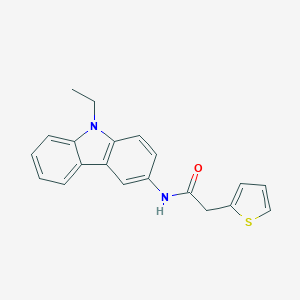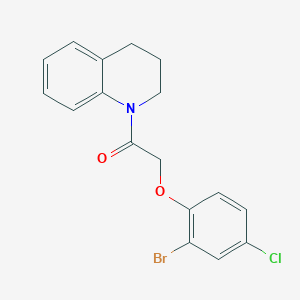![molecular formula C24H15ClN2O2S B397831 N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-(3-chlorophenyl)furan-2-carboxamide](/img/structure/B397831.png)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-(3-chlorophenyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-(3-chlorophenyl)furan-2-carboxamide is a complex organic compound that features a benzothiazole moiety, a chlorophenyl group, and a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-(3-chlorophenyl)furan-2-carboxamide typically involves multiple steps, including the formation of the benzothiazole ring, the chlorophenyl group, and the furan ring. Common synthetic methods include:
Diazo-coupling: This method involves the reaction of diazonium salts with aromatic compounds to form azo compounds.
Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.
Biginelli reaction: A multi-component reaction that synthesizes dihydropyrimidinones from aldehydes, β-keto esters, and urea.
Microwave irradiation: This technique accelerates chemical reactions by using microwave energy to heat the reaction mixture.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-(3-chlorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-(3-chlorophenyl)furan-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial, antifungal, and anticancer agent.
Biological Studies: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-(3-chlorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide
- N-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine
- 2-[(4-chlorophenyl)thio]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-(3-chlorophenyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzothiazole moiety is known for its bioactivity, while the chlorophenyl and furan groups contribute to its chemical reactivity and potential therapeutic applications .
Eigenschaften
Molekularformel |
C24H15ClN2O2S |
|---|---|
Molekulargewicht |
430.9g/mol |
IUPAC-Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-(3-chlorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C24H15ClN2O2S/c25-17-5-3-4-16(14-17)20-12-13-21(29-20)23(28)26-18-10-8-15(9-11-18)24-27-19-6-1-2-7-22(19)30-24/h1-14H,(H,26,28) |
InChI-Schlüssel |
NNJWWAWBSHAQRE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Chlorophenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B397748.png)
![(4Z)-4-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B397750.png)
![Ethyl 4-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B397751.png)






![Methyl 2-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B397763.png)

![1-{3-(Benzylamino)-4-nitrophenyl}-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B397765.png)
![2-[3-allyl-2-(1-naphthylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-bromophenyl)acetamide](/img/structure/B397766.png)
![4-(2,4-Dichlorophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B397767.png)
